

Spectral Analysis of Ethyl 7(E)-nonadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 7(E)-nonadecenoate*

Cat. No.: *B15552331*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **Ethyl 7(E)-nonadecenoate**, a long-chain unsaturated fatty acid ester. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of analogous long-chain saturated and unsaturated esters. The information herein serves as a valuable resource for the identification, characterization, and quality control of **Ethyl 7(E)-nonadecenoate** and related compounds in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for **Ethyl 7(E)-nonadecenoate**. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Protons	Predicted Chemical Shift (ppm)	Multiplicity
a	~5.4	Multiplet
b	~4.12	Quartet
c	~2.28	Triplet
d	~2.0	Multiplet
e	~1.62	Multiplet
f	~1.25	Multiplet
g	~1.25	Triplet
h	~0.88	Triplet

¹³C NMR (Carbon NMR):

Carbon Atom	Predicted Chemical Shift (ppm)
1	~174
2	~60
3	~34
4-6, 9-18	~22-32
7, 8	~130
19	~14
Ethyl CH ₂	~60
Ethyl CH ₃	~14

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

m/z	Predicted Identity
324	[M] ⁺ (Molecular Ion)
279	[M - OCH ₂ CH ₃] ⁺
88	McLafferty rearrangement product

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Predicted Functional Group Vibration
~3010	=C-H stretch (alkene)
~2925, ~2855	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1670	C=C stretch (trans-alkene)
~1170	C-O stretch (ester)
~965	=C-H bend (out-of-plane, trans-alkene)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of long-chain fatty acid esters.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl 7(E)-nonadecenoate** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this analysis.

Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 300 °C.
- Final hold: 10 minutes at 300 °C.

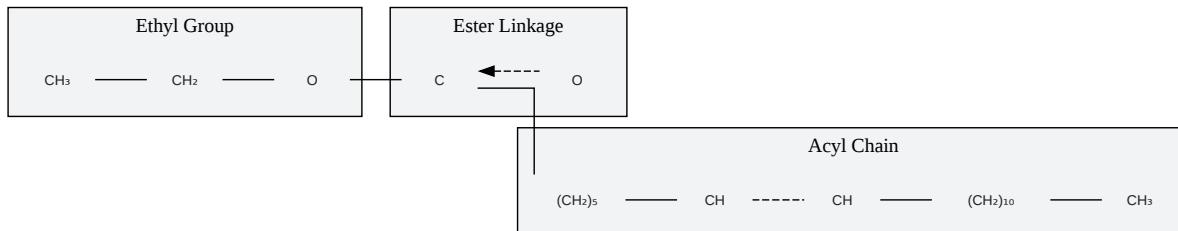
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.

Infrared (IR) Spectroscopy

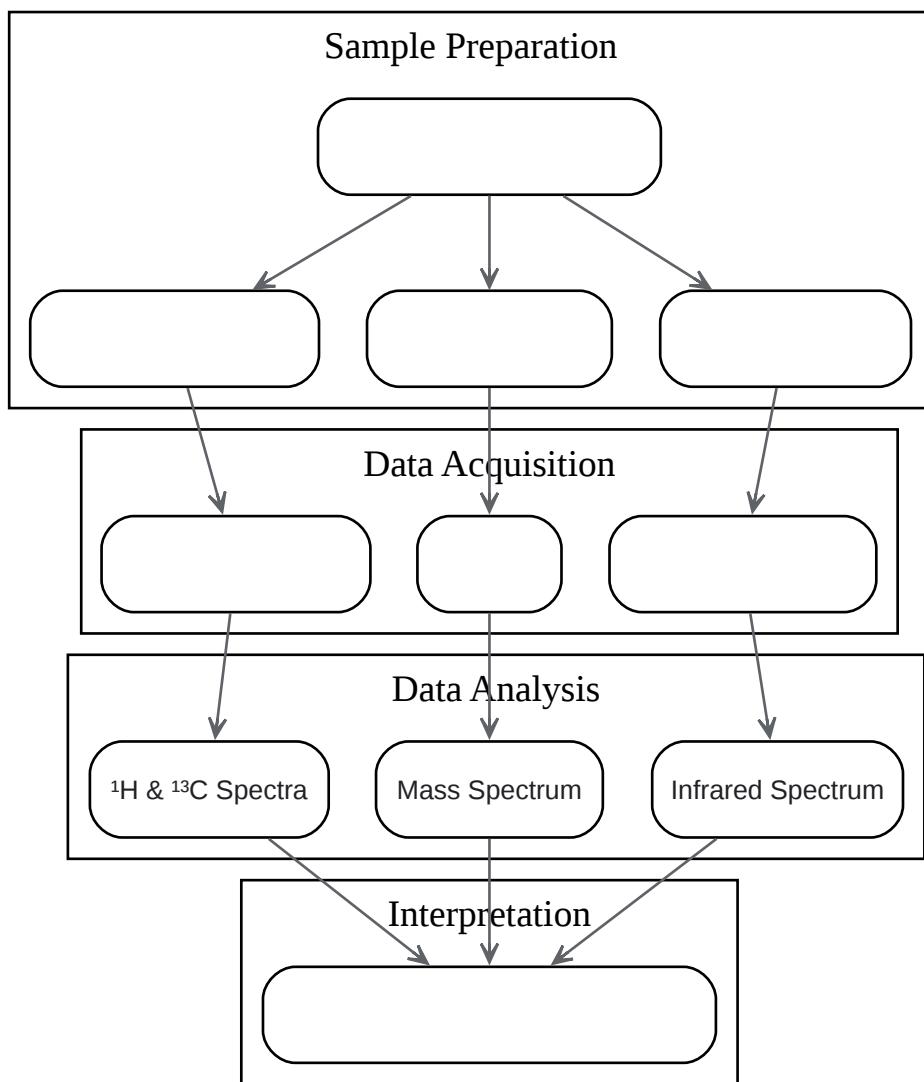
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:


- Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
- Procedure: Place a small drop of the neat liquid sample of **Ethyl 7(E)-nonadecenoate** directly onto the ATR crystal.

Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.


Visualizations

The following diagrams illustrate the key structural features of **Ethyl 7(E)-nonadecenoate** and a general workflow for its spectral analysis.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Ethyl 7(E)-nonadecenoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectral analysis.

- To cite this document: BenchChem. [Spectral Analysis of Ethyl 7(E)-nonadecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552331#spectral-data-for-ethyl-7-e-nonadecenoate-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com